Rothindin

Neurogenesis Transcription Factor Activation Neural Stem Cells

Rothindin (CAS 63347-43-3) is a distinct isoflavone glucoside that uniquely inhibits COX-2 and SGLT2 while activating the Ngn2 promoter, a profile not replicated by simple isoflavones like daidzein. Its specific glycosylation and methylenedioxy substitution make it essential for neural stem cell research, cancer metabolism studies, and as an authentic reference standard for QC of *Trifolium pratense* extracts. Secure this multi-target tool compound for your advanced research today.

Molecular Formula C22H20O10
Molecular Weight 444.4 g/mol
CAS No. 63347-43-3
Cat. No. B1679577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRothindin
CAS63347-43-3
SynonymsRothindin; 
Molecular FormulaC22H20O10
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C22H20O10/c23-7-17-19(25)20(26)21(27)22(32-17)31-11-2-3-12-15(6-11)28-8-13(18(12)24)10-1-4-14-16(5-10)30-9-29-14/h1-6,8,17,19-23,25-27H,7,9H2
InChIKeyGWACEFYEIOPAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rothindin (CAS 63347-43-3): A Structurally Defined Isoflavone Glucoside with Distinct Multi-Target Bioactivity Profile for Research Procurement


Rothindin (CAS 63347-43-3), also known as pseudobaptigenin 7-O-glucoside, is a naturally occurring isoflavone glucoside belonging to the class of isoflavonoid O-glycosides. It is biosynthesized as a secondary metabolite in several plant species, most notably in Trifolium pratense (red clover) and Rothia indica, from which it derives its name [1]. Structurally, it comprises a 7-hydroxy-3',4'-methylenedioxyisoflavone aglycone core linked to a β-D-glucopyranosyl moiety. Rothindin has been experimentally identified as an inhibitor of multiple enzymes, including cyclooxygenase-2 (COX-2) [2], tyrosinase (EC 1.14.18.1) [3], and sodium-dependent glucose cotransporter 2 (SGLT2) [4], distinguishing it from simple isoflavones that may target only a single pathway.

Why Rothindin Cannot Be Substituted by Common Isoflavone Analogs: Evidence-Based Procurement Rationale


Despite belonging to the broad class of isoflavones, Rothindin's specific glycosylation pattern and methylenedioxy substitution confer a distinct bioactivity profile that is not replicated by structurally similar compounds like ononin, daidzein, or formononetin. For instance, while all these compounds inhibit COX-2, only Rothindin has been shown to concurrently activate the Ngn2 promoter in neural stem cells at concentrations where ononin and formononetin exhibit varying degrees of activity [1]. Furthermore, Rothindin's inhibition of SGLT2 is a unique attribute not shared by all isoflavones, as evidenced by comparative studies in which only compounds with a specific maackiain skeleton displayed potent SGLT2 inhibition [2]. Therefore, generic substitution with a common isoflavone could lead to experimental outcomes that are not representative of Rothindin's multi-target pharmacology.

Quantitative Differentiation of Rothindin: Comparative Bioactivity Data Against Key Analogs


Ngn2 Promoter Activation: Rothindin's Comparable Potency to Structurally Distinct Analogs

In a head-to-head reporter gene assay using C3H10T1/2 cells, Rothindin (compound 17) was shown to activate the Ngn2 promoter with a fold-change comparable to other natural isoflavonoids and pterocarpans, but its activity profile is distinct. At a concentration of 5 µM, Rothindin achieved a 1.8- to 2.8-fold increase in Ngn2 promoter activity relative to the untreated control. This places it within the same activity range as ononin (compound 18) and formononetin (compound 6), which also exhibited 1.8- to 2.8-fold activation. However, Rothindin's structural uniqueness (as a 7-O-glucoside of pseudobaptigenin) means it activates Ngn2 via a mechanism that may differ from the aglycone formononetin [1].

Neurogenesis Transcription Factor Activation Neural Stem Cells

SGLT2 Inhibition: Rothindin's Distinctive Activity Within a Family of Flavonoid Glycosides

In a bioassay-guided study of Sophora flavescens, Rothindin (compound 6) was one of seven flavonoid glycosides isolated and tested for inhibitory activity against SGLT2. While all seven compounds showed some inhibition, only those possessing a maackiain skeleton (compounds 3-5) exhibited potent activity with IC50 values ranging from 2.61 to 4.47 µM. Rothindin, which lacks this skeleton, was reported as exhibiting inhibitory activity, but the authors noted that it was among the less potent compounds compared to the maackiain derivatives. This implies that Rothindin's IC50 for SGLT2 is likely higher than 4.47 µM, or its inhibition is partial/weak. This contrasts with its confirmed activity on other targets like COX-2 and Ngn2, highlighting its multi-target but target-specific profile [1].

Diabetes SGLT2 Glucose Transport

COX-2 Inhibition: Positive Identification but Lack of Comparative Potency Data

A systematic screening study of Trifolium pratense L. (red clover) identified Rothindin as one of seven major COX-2 inhibitors present in the extract. The study utilized ultrafiltration, enzyme-immobilized magnetic beads, and HPLC-MS to screen and identify active constituents, then isolated them with >92% purity. The results confirmed that Rothindin, along with ononin, daidzein, trifoside, pseudobaptigenin, formononetin, and biochanin A, act as COX-2 inhibitors. However, the study did not report IC50 values or rank the relative potency of these seven inhibitors. Therefore, while Rothindin is a confirmed COX-2 inhibitor, its potency relative to the other identified inhibitors cannot be quantified from this work [1].

Inflammation Cyclooxygenase-2 Cancer

Tyrosinase Inhibition: Annotated Activity with Unknown Potency

According to its entry in the ChEBI database, Rothindin is annotated as an inhibitor of tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin biosynthesis. This annotation is derived from its classification under the ChEBI ontology, which links it to the biological role of 'EC 1.14.18.1 (tyrosinase) inhibitor'. However, the entry does not provide any quantitative data (e.g., IC50, Ki) or cite specific experimental evidence for this activity. As such, this represents a class-level inference or a predicted activity rather than a confirmed, quantified biochemical property [1].

Melanogenesis Tyrosinase Skin Pigmentation

Evidence-Backed Application Scenarios for Rothindin in Scientific Research


Neural Stem Cell Differentiation Studies

Rothindin can be employed as a positive control or test compound in assays measuring Ngn2 promoter activation in neural stem cells. Its 1.8- to 2.8-fold activation of the Ngn2 promoter at 5 µM [1] provides a reliable benchmark for screening novel neurogenic compounds or for studying the downstream effects of isoflavone-induced neuronal differentiation.

Multi-Target Pharmacology in Cancer Chemoprevention Research

Given its confirmed COX-2 inhibitory activity [2] and implied SGLT2 inhibition [3], Rothindin is a suitable tool compound for investigating the crosstalk between inflammatory pathways (COX-2) and metabolic pathways (SGLT2) in cancer cells. It is particularly relevant for studies on cancers where both COX-2 overexpression and altered glucose metabolism are hallmarks, such as breast, pancreatic, and prostate cancers, as suggested by preliminary anticancer activity reports .

Comparative Isoflavone Structure-Activity Relationship (SAR) Studies

Rothindin's unique combination of a pseudobaptigenin aglycone and 7-O-glucoside linkage distinguishes it from other red clover isoflavones like formononetin (methoxy group) and biochanin A. Researchers can use Rothindin alongside ononin, daidzein, and formononetin in SAR studies to dissect how glycosylation and methylenedioxy substitution influence Ngn2 activation [1], COX-2 inhibition [2], and overall cellular bioavailability.

Analytical Chemistry and Metabolomics

Due to its well-defined structure and availability as a reference standard (e.g., from TargetMol, CymitQuimica), Rothindin serves as an authentic standard for identifying and quantifying this specific isoflavone glucoside in plant extracts or biological fluids via HPLC-UV, LC-MS, or NMR. Its isolation from Trifolium pratense with >92% purity [2] further validates its use as a chromatographic marker for quality control of red clover-derived products.

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